

solubility and pKa of 2-Hydroxy-4-hydrazinopyrimidine

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Compound of Interest

Compound Name: 2-Hydroxy-4-hydrazinopyrimidine

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An In-depth Technical Guide on the Physicochemical Properties of **2-Hydroxy-4-hydrazinopyrimidine**

Introduction

2-Hydroxy-4-hydrazinopyrimidine, with the molecular formula $C_4H_6N_4O$, is a pyrimidine derivative of significant interest in medicinal chemistry and biological research.[1] Its structure, featuring a pyrimidine core substituted with a hydroxyl group at the 2-position and a hydrazine group at the 4-position, makes it a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[1] Derivatives of this compound are being explored for their anticancer, antiviral, and anti-inflammatory properties.[1] This technical guide provides a detailed overview of its solubility and pKa, including experimental protocols for their determination and a discussion of its tautomeric nature.

Physicochemical Properties

The key physicochemical properties of **2-Hydroxy-4-hydrazinopyrimidine** are summarized below. These parameters are crucial for its handling, formulation, and behavior in biological systems.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₄ H ₆ N ₄ O	[1][2]
Molecular Weight	126.12 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	305-310 °C (with decomposition)	[1][2][3]
Predicted pKa	8.11 ± 0.20	[1][2][3]
Predicted Density	1.65 ± 0.1 g/cm ³	[1][2]

Solubility Profile

Quantitative aqueous solubility data for **2-Hydroxy-4-hydrazinopyrimidine** is not extensively reported in the public literature. However, it is described as being soluble in organic solvents such as ethanol.[1] The solubility of pyrimidine derivatives can be influenced by factors like pH and the presence of co-solvents. For drug development purposes, enhancing aqueous solubility is often a key objective, which can be achieved through various strategies like complexation with cyclodextrins or the formation of amorphous solid dispersions.[4][5]

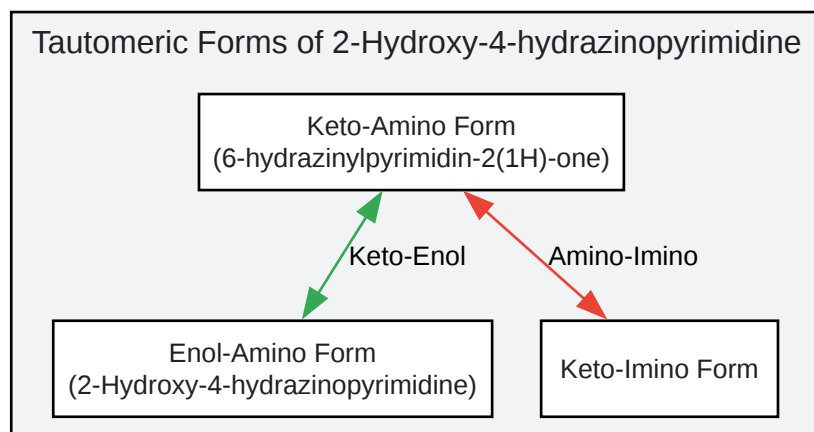
Acidity (pKa)

The predicted pKa of **2-Hydroxy-4-hydrazinopyrimidine** is approximately 8.11.[1][2][3] The pKa value is a critical parameter that determines the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability across biological membranes, and interaction with molecular targets.[6] For **2-Hydroxy-4-hydrazinopyrimidine**, the pKa of ~8.11 suggests it is a weak acid.

Tautomerism

A significant chemical feature of **2-Hydroxy-4-hydrazinopyrimidine** is its ability to exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. This compound can exhibit both keto-enol tautomerism (related to the 2-hydroxy group) and amino-imino tautomerism (related to the 4-hydrazino group).[7] The

equilibrium between these forms can be influenced by the solvent, pH, and temperature.[8] The predominant form is often the keto-amino tautomer (6-hydrazinylpyrimidin-2(1H)-one).[1]



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Caption: Tautomeric equilibria of **2-Hydroxy-4-hydrazinopyrimidine**.

Experimental Protocols

Accurate determination of solubility and pKa is fundamental in drug discovery and development.[6] Below are detailed methodologies for these key experiments.

Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[9]

Objective: To determine the equilibrium solubility of **2-Hydroxy-4-hydrazinopyrimidine** in a specified aqueous buffer at a controlled temperature.

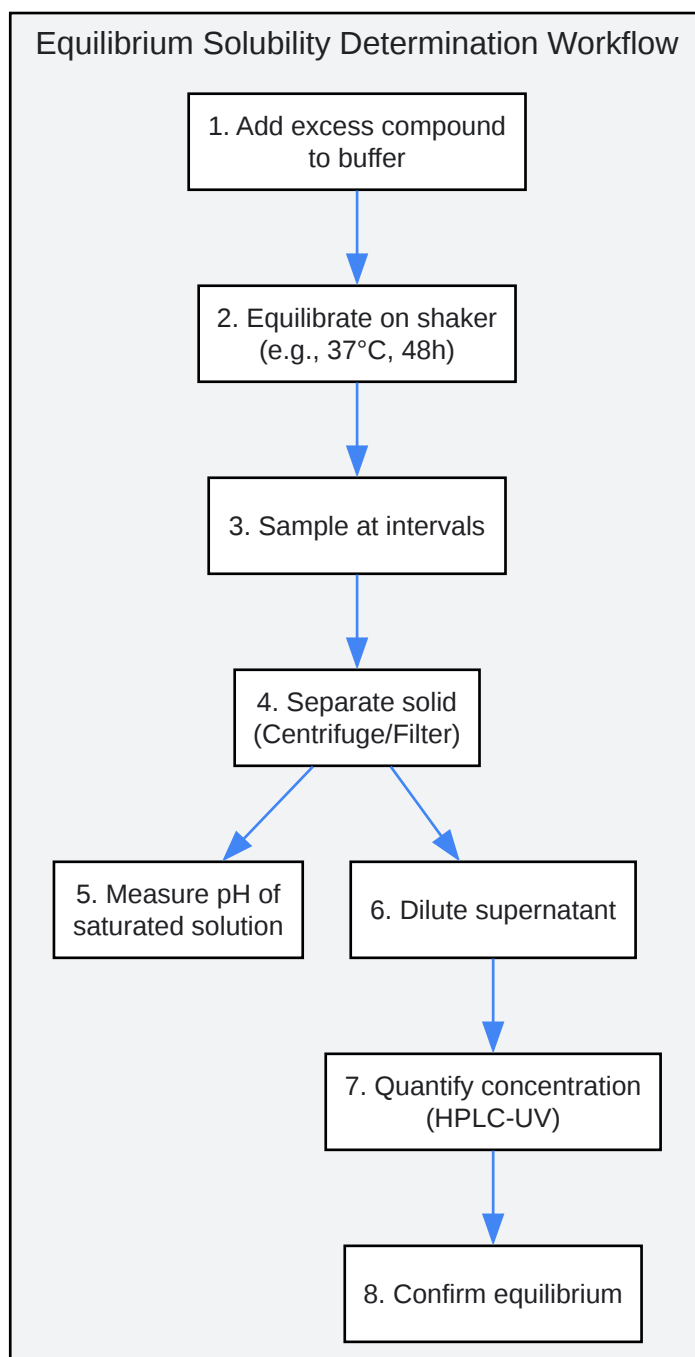
Materials:

- **2-Hydroxy-4-hydrazinopyrimidine**
- Aqueous buffers (e.g., phosphate or citrate buffers at various pH values, typically in the range of 1.2 to 6.8)[9]

- Calibrated pH meter
- Orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., 0.45 μm PVDF filters)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Procedure:

- Preparation: Prepare a series of aqueous buffer solutions at desired pH values.
- Addition of Compound: Add an excess amount of **2-Hydroxy-4-hydrazinopyrimidine** to a known volume of each buffer solution in a sealed flask. The excess solid should be clearly visible.
- Equilibration: Place the flasks in an orbital shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) and agitate.[9]
- Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[9]
- Separation: Immediately separate the undissolved solid from the solution by centrifugation or filtration to prevent precipitation upon cooling.[9]
- pH Measurement: Record the pH of the saturated solution at the end of the experiment.
- Quantification: Dilute the clear supernatant with a suitable solvent to prevent precipitation and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
- Equilibrium Confirmation: Equilibrium is reached when consecutive concentration measurements do not deviate significantly (e.g., by less than 10%).[9]



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Caption: Workflow for equilibrium solubility determination.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a straightforward and widely used method for pKa determination.^[10]

Objective: To determine the pKa value of **2-Hydroxy-4-hydrazinopyrimidine** by monitoring pH changes during titration with an acid or base.

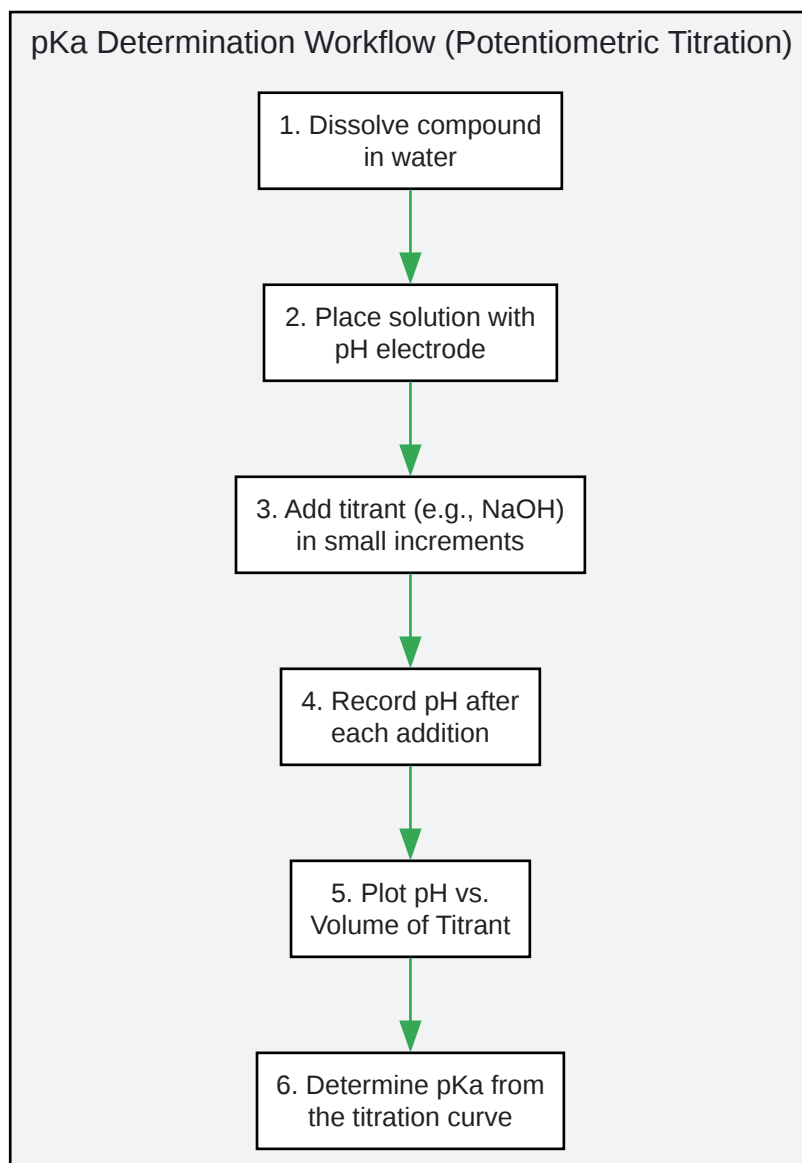
Materials:

- **2-Hydroxy-4-hydrazinopyrimidine**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- High-purity water (degassed to remove CO₂)
- Calibrated pH meter with a suitable electrode
- Automatic titrator or a burette
- Stir plate and stir bar

Procedure:

- **Sample Preparation:** Accurately weigh and dissolve a known amount of **2-Hydroxy-4-hydrazinopyrimidine** in a known volume of high-purity water. If solubility is low, a co-solvent like ethanol may be used, but the pKa value will be an apparent pKa.
- **Initial pH Adjustment:** If titrating with a base, the initial solution may need to be acidified with a small amount of HCl to fully protonate the compound.
- **Titration:** Place the solution in a beaker with a stir bar and the pH electrode. Titrate the solution by adding small, precise increments of the standardized NaOH solution.
- **Data Recording:** Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.
- **Data Analysis:** Plot the measured pH versus the volume of titrant added. The pKa can be determined from the titration curve. It is the pH at which half of the compound has been

neutralized (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.



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Caption: Workflow for pKa determination by potentiometric titration.

Applications in Research and Development

2-Hydroxy-4-hydrazinopyrimidine serves as a crucial intermediate in the synthesis of various heterocyclic compounds.^[1] Its reactive hydrazine group allows for the construction of fused

ring systems, such as pyrazolo[3,4-d]pyrimidines, which are known to be potent kinase inhibitors.[5][11] The compound has also been utilized as a derivatizing agent and co-matrix for the analysis of oligosaccharides in mass spectrometry due to its ability to facilitate ionization.[1]

Conclusion

2-Hydroxy-4-hydrazinopyrimidine is a valuable chemical entity with defined physicochemical properties that are critical for its application in scientific research, particularly in the development of new therapeutic agents. While its aqueous solubility is limited, its predicted pKa of ~8.11 and its capacity for tautomerism are key characteristics that govern its reactivity and biological behavior. The standardized experimental protocols provided herein offer a robust framework for researchers to accurately determine these essential parameters, facilitating further investigation and application of this versatile pyrimidine derivative.

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